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Compound of Interest

Compound Name: 5-Hydroxy-2-methylpyridine

Cat. No.: B031158

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-2-methylpyridine, also known as 6-methyl-3-pyridinol, is a versatile heterocyclic
building block with significant applications in the pharmaceutical industry.[1][2] Its unique
chemical structure, featuring a pyridine ring substituted with hydroxyl and methyl groups, allows
for diverse chemical modifications, making it a valuable precursor in medicinal chemistry.[3]
This compound and its derivatives are integral to the synthesis of a range of active
pharmaceutical ingredients (APIs), including anti-ulcer agents and anti-fibrotic drugs. This
document provides detailed application notes and experimental protocols for the use of 5-
Hydroxy-2-methylpyridine and its related structures as pharmaceutical intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Hydroxy-2-methylpyridine is
presented in the table below.
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Property Value Reference
CAS Number 1121-78-4 [2]
Molecular Formula CeH7NO [2]
Molecular Weight 109.13 g/mol [2]
Appearance Solid [2]
Melting Point 168-170 °C [2]
Solubility Soluble in dichloromethane [2]

Applications in Pharmaceutical Synthesis

5-Hydroxy-2-methylpyridine and its tautomer, 5-methyl-2(1H)-pyridinone, are key
intermediates in the synthesis of various pharmaceuticals.[3] Notable applications include the
synthesis of Pirfenidone, an anti-fibrotic agent, and as a foundational structure for pyridine-
based scaffolds in proton pump inhibitors (PPIs) like Omeprazole, Pantoprazole, and
Dexlansoprazole.

Synthesis of Pirfenidone

Pirfenidone is a medication used for the treatment of idiopathic pulmonary fibrosis.[4][5] The
synthesis of Pirfenidone can be achieved via the N-arylation of 5-methyl-2(1H)-pyridinone,
which is synthesized from 2-amino-5-methylpyridine.[4][5]

Experimental Workflow: Synthesis of Pirfenidone
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Caption: Workflow for the synthesis of Pirfenidone.
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Protocol for the Synthesis of 5-Methyl-2(1H)-pyridinone from 2-Amino-5-methylpyridine:

¢ In a suitable reaction vessel, dissolve 2-amino-5-methylpyridine in aqueous sulfuric acid at O-
5°C.

e Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below
10°C.

« Stir the reaction mixture for one hour at 0-5°C.
o Raise the temperature to 25-35°C and stir for 4 hours.

e Add an aqueous solution of sulphamic acid and stir for 60 minutes at 25-35°C to quench the
reaction. The resulting product is 5-methyl-2(1H)-pyridinone.[4]

Protocol for the Synthesis of Pirfenidone:

Combine 5-methyl-2(1H)-pyridinone, bromobenzene, and dimethylformamide in a round
bottom flask and stir until dissolved.

Add potassium carbonate and copper(l) chloride to the mixture.

Heat the reaction mass to 130-140°C and stir for 10 hours.

After the reaction is complete, cool the mixture to 25-35°C to obtain Pirfenidone.[4]

Intermediat  Starting Key Temperatur .
) Yield Reference
e/Product Material Reagents e (°C)
5-Methyl- 2-Amino-5-
o NaNOz, N
2(1H)- methylpyridin 0-35 Not specified [4]
o H2S0a4

pyridinone e

5-Methyl- Bromobenze
Pirfenidone 2(1H)- ne, K2COs, 130-140 Not specified [4]

pyridinone CuCl

Synthesis of Proton Pump Inhibitors (PPIs)
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While not always a direct starting material, the 2-methylpyridine core is fundamental to the
structure of many PPIs. The following protocols for Omeprazole, Pantoprazole, and
Dexlansoprazole illustrate the synthesis of the key pyridine-containing intermediates.

Omeprazole is synthesized from 2,3,5-trimethylpyridine N-oxide.[6] A key step is the
Boekelheide rearrangement to introduce a functional group at the 2-methyl position, followed
by coupling with a benzimidazole moiety and subsequent oxidation.[7]

Experimental Workflow: Synthesis of Omeprazole

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.chemicalbook.com/synthesis/omeprazole.htm
https://www.benchchem.com/pdf/Synthesis_of_Omeprazole_from_4_Methoxy_2_3_5_trimethylpyridine_N_oxide_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

2,3,5-Trimethylpyridine N-oxide

Boekelheide
earrangement

Acetic Anhydride
Reflux (110-140°C)

:

2-Acetoxymethyl-3,5-dimethyl-
4-methoxypyridine

l‘iydrolysis

Sodium Hydroxide
Methanol/Water

:

2-Hydroxymethyl-3,5-dimethyl-
4-methoxypyridine

&hlorination

Thionyl Chloride
Dichloromethane, <5°C

:

2-Chloromethyl-3,5-dimethyl-
4-methoxypyridine hydrochloride

£oupling

5-Methoxy-2-mercaptobenzimidazole
Sodium Hydroxide

:

Thioether Intermediate

}xidation

m-CPBA

;

Omeprazole

Click to download full resolution via product page

Caption: Overall synthetic pathway for Omeprazole.
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Protocol for the Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine:

To a solution of 4-Methoxy-2,3,5-trimethylpyridine N-oxide in toluene, add acetic anhydride.

Heat the reaction mixture to reflux (approximately 110-140°C) and maintain for 2-4 hours.

After completion, cool the reaction mixture and quench with methanol.

Remove the solvents under reduced pressure.

To the crude acetoxy intermediate, add a solution of sodium hydroxide in methanol/water
and stir at room temperature for 2-3 hours.[7]

Protocol for the Synthesis of the Thioether Intermediate:
 In a three-necked flask, dissolve sodium hydroxide in ethanol and heat to 70-90°C.

e Add 2-mercapto-5-methoxybenzimidazole and reflux until dissolved, then cool to below
10°C.

 In a separate funnel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
in water and slowly add it to the benzimidazole solution.

» Raise the temperature to 30°C and incubate for 4 hours.

e Cool to 10°C, add water, and stir for 12 hours to obtain the thioether intermediate as a white
solid.[6]
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Intermediat  Starting Key Temperatur .
. Yield Reference
e/Product Material Reagents e (°C)
2-
Hydroxymeth  4-Methoxy- )
Acetic
yl-3,5- 2,3,5- , 110-140 B
) i _anhydride, Not specified [7]
dimethyl-4- trimethylpyridi (reflux)
NaOH
methoxypyridi  ne N-oxide
ne
2-
chloromethyl-
4-methoxy-
3,5-
dimethylpyridi  NaOH,
Thioether by
] ne Ethanol, -10to 30 96% [6]
Intermediate )
hydrochloride = Water
& 2-
mercapto-5-
methoxybenzi
midazole
Thioether N N
Omeprazole m-CPBA Not specified Not specified [6]

Intermediate

Pantoprazole is synthesized by the condensation of 5-difluoromethoxy-2-

mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to form a

thioether, which is then oxidized.[8]

Protocol for the Synthesis of Pantoprazole:

¢ Condense 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-

dimethoxypyridine hydrochloride in the presence of an inorganic base to yield the thioether

intermediate.

o Oxidize the resulting thioether using an oxidizing agent such as sodium hypochlorite to

produce Pantoprazole.[3][8]
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Dexlansoprazole, the (R)-enantiomer of Lansoprazole, is synthesized using an asymmetric
oxidation strategy to achieve high enantiomeric excess.[9]

Protocol for the Asymmetric Synthesis of Dexlansoprazole:
e The synthesis starts with the formation of the thioether precursor.

e An asymmetric oxidation is then carried out using a chiral catalyst system, such as a
titanium-based catalyst with a chiral ligand (e.g., (+)-diethyl-L-tartrate) and an oxidizing agent
like cumene hydroperoxide.

e The reaction is performed at a controlled temperature, typically between -5°C and 5°C, to
ensure high stereoselectivity.[10]

e The purification of the final product is crucial to remove the unwanted (S)-enantiomer.[9] A
total yield of over 40% with an enantiomeric excess of over 99.5% has been reported.[11]

Mechanism of Action: Proton Pump Inhibition

Proton pump inhibitors, synthesized from pyridine-based intermediates, act by irreversibly
inhibiting the H+/K+ ATPase (proton pump) in the gastric parietal cells.[12][13] This enzyme is
responsible for the final step in gastric acid secretion.[1]

Signaling Pathway: H+/K+ ATPase Inhibition
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Caption: Mechanism of H+/K+ ATPase inhibition by PPIs.

The PPI, being a prodrug, is administered and absorbed into the bloodstream. It then reaches
the parietal cells of the stomach. In the acidic environment of the secretory canaliculi of the
parietal cells, the PPI is activated to its sulfenamide form. This active form then covalently
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binds to the cysteine residues of the H+/K+ ATPase, leading to its irreversible inhibition and a
profound reduction in gastric acid secretion.[12][14]

Conclusion

5-Hydroxy-2-methylpyridine and its derivatives are indispensable intermediates in the
synthesis of a variety of pharmaceuticals. Their structural versatility allows for the creation of
complex molecules with significant therapeutic value. The protocols and data presented herein
provide a valuable resource for researchers and professionals in the field of drug development,
highlighting the critical role of this pyridine building block in modern medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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